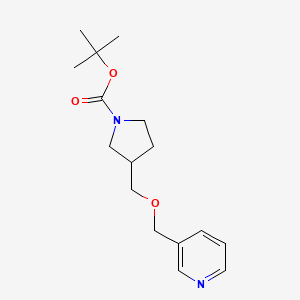
tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is often used as a building block in organic synthesis due to its unique structure, which includes a pyrrolidine ring and a pyridine moiety connected via a methoxy linker. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with pyridin-3-ylmethanol in the presence of a suitable base and a coupling agent. One common method includes the use of sodium hydride (NaH) as the base and methyl iodide as the coupling agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by stirring at ambient temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the methoxy linker.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in THF, followed by the addition of alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate is used as a versatile building block for the synthesis of more complex molecules. It is employed in the development of new synthetic methodologies and the creation of novel organic compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and a pyridine moiety connected via a methoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
tert-butyl 3-(pyridin-3-ylmethoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-8-6-14(10-18)12-20-11-13-5-4-7-17-9-13/h4-5,7,9,14H,6,8,10-12H2,1-3H3 |
InChIキー |
UKOOPTIYUWOPEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


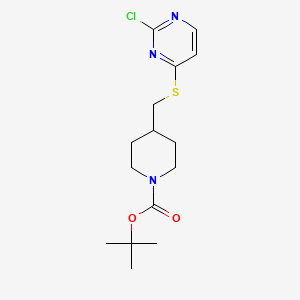

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
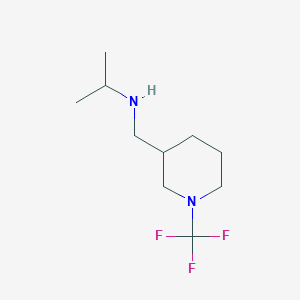

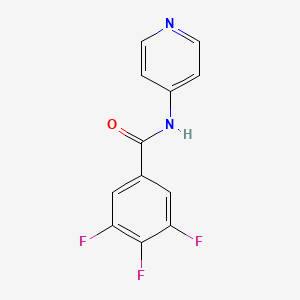
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
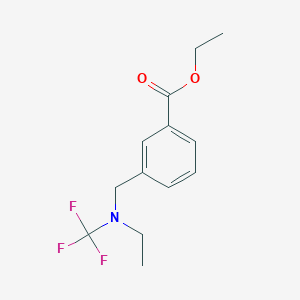
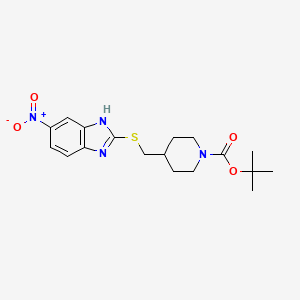

![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
